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Compound of Interest

Compound Name:
Phosphorazidic acid dimethyl

ester

CAS No.: 57468-68-5

Cat. No.: B3018934 Get Quote

Executive Summary
Dimethyl phosphorazidate (DMPA) is a highly reactive, versatile electrophilic azidation reagent

and phosphate transfer agent utilized extensively in advanced organic synthesis, including

modified Curtius rearrangements and copper-catalyzed Chan-Lam couplings[1]. As a Senior

Application Scientist, I emphasize that the successful deployment of DMPA hinges entirely on

its absolute purity. Due to the inherent instability of low molecular weight organic azides[2],

rigorous spectroscopic validation is not merely a quality control step—it is a critical safety and

efficacy requirement. This whitepaper deconstructs the spectroscopic profile of DMPA,

explaining the causality behind its NMR, IR, and MS signals, and provides a self-validating

experimental protocol for its synthesis and characterization.

Chemical Identity & Structural Dynamics
Chemical Name: Dimethyl phosphorazidate

Molecular Formula: C₂H₆N₃O₃P

Molecular Weight: 151.01 g/mol
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Physical State: Colorless liquid (at room temperature)[1]

Structurally, DMPA consists of a central phosphorus(V) atom bonded to two methoxy groups,

one terminal azide group, and a double-bonded oxygen. The electronegativity of the

substituents heavily deshields the phosphorus core, dictating its unique spectroscopic

signature.

Quantitative Spectroscopic Data Summary
The following table consolidates the definitive spectroscopic parameters for pure dimethyl

phosphorazidate[1],[3].

Analytical Method
Parameter /
Condition

Observed Signal /
Value

Assignment /
Interpretation

¹H NMR
300 MHz, CDCl₃, 298

K

δ 3.85 ppm (d, J =

12.0 Hz, 6H)

Methoxy protons (-

OCH₃) coupling with

³¹P

¹³C NMR 75 MHz, CDCl₃, 298 K δ 54.9 ppm
Methoxy carbons (-

OCH₃)

³¹P NMR
120 MHz, CDCl₃, 298

K
δ 1.62 ppm (s)

Central

phosphorus(V) core

FT-IR
Neat (ATR or NaCl

plate)

2170 cm⁻¹ (strong,

sharp)

Azide (-N₃)

asymmetric stretch

FT-IR Neat 1273 cm⁻¹ (strong)
Phosphoryl (P=O)

stretch

FT-IR Neat 1047 cm⁻¹ (strong)
P-O-C aliphatic

stretch

HRMS (EI) Electron Ionization m/z 151.0141
Molecular ion[M]⁺

(Calcd: 151.0141)

Mechanistic Signal Analysis: The Causality of
Spectra
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of DMPA is a textbook example of heteronuclear spin-spin coupling[1].

¹H NMR Dynamics: The six protons of the two equivalent methoxy groups do not appear as a

singlet, but rather as a distinct doublet at δ 3.85 ppm. This is caused by the scalar coupling

between the hydrogen nuclei and the NMR-active ³¹P nucleus (100% natural abundance,

spin ½). The coupling constant of

Hz is the definitive diagnostic marker for a P-O-CH₃ linkage.

³¹P NMR Dynamics: The single resonance at δ 1.62 ppm is highly characteristic of

phosphoramidates and phosphorazidates. The strong electron-withdrawing nature of the

azide group and the two methoxy oxygens drastically reduces the electron density around

the phosphorus nucleus, shifting it downfield relative to standard phosphines, yet keeping it

in the typical 0 to +10 ppm window for highly oxygenated P(V) species[1].

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the most rapid and reliable method for validating the conversion of the

chlorophosphate precursor to the phosphorazidate[1].

The Azide Reporter (2170 cm⁻¹): The pseudo-cumulenic resonance structure of the azide

group (

) results in a highly polarizable asymmetric stretch. The sharp, intense peak at 2170 cm⁻¹
confirms the successful nucleophilic substitution.

The Phosphoryl Framework: The P=O stretch manifests at 1273 cm⁻¹, a relatively high

frequency caused by the inductive effect of the electronegative azide group strengthening

the P=O bond. The P-O-C stretching manifold dominates the fingerprint region at 1047

cm⁻¹[1].

High-Resolution Mass Spectrometry (HRMS)
Using Electron Ionization (EI), the molecule undergoes fragmentation, but the intact molecular

ion [M]⁺ is detectable at m/z 151.0141[1]. The exact mass match (calculated for C₂H₆N₃O₃P⁺:
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151.0141) provides absolute confirmation of the elemental composition, ruling out the presence

of unreacted starting materials or hydrolyzed pyrophosphate dimers[1],[3].

Experimental Protocols & Self-Validating Workflows
Safety Warning: Organic azides are potentially explosive and must be handled with extreme

care[2]. Conduct all reactions behind a blast shield and avoid the use of metal spatulas when

handling sodium azide to prevent the formation of shock-sensitive heavy metal azides.

Step-by-Step Synthesis of Dimethyl Phosphorazidate
This protocol leverages Le Chatelier's principle and differential solubility to drive the reaction to

completion[1].

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

dimethylchlorophosphate (2.68 g, 18.5 mmol) in anhydrous acetone (50 mL)[1]. Causality:

Acetone is a polar aprotic solvent that partially solvates the azide salt while remaining inert to

the electrophilic phosphate.

Nucleophilic Addition: Add sodium azide (NaN₃) (2.59 g, 37.0 mmol, 2.0 equiv) in a single

portion[1].

Reaction: Stir the heterogeneous mixture vigorously at room temperature (25 °C) for 12

hours[1].

Self-Validation Checkpoint 1: The progressive precipitation of a fine white solid (NaCl)

visually indicates the forward progression of the substitution reaction.

Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated NaCl

and excess NaN₃[1].

Concentration: Carefully remove the acetone solvent in vacuo at a temperature not

exceeding 30 °C to prevent thermal degradation of the azide[1].

Purification: Subject the crude residue to flash column chromatography on silica gel, eluting

with a Hexane/Ethyl Acetate (10:1) mixture[1].
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Self-Validation Checkpoint 2: The non-polar dominant solvent system ensures the slightly

polar DMPA (Rf = 0.50 in 3:1 Hexane/EtOAc)[1] elutes cleanly away from any highly polar

hydrolyzed byproducts.

Yield: Isolate pure DMPA as a colorless liquid (approx. 1.79 g, 64% yield)[1].

Spectroscopic Sample Preparation
To ensure the integrity of the data, sample preparation must follow strict guidelines:

NMR: Dissolve 15-20 mg of pure DMPA in 0.6 mL of deuterated chloroform (CDCl₃)[1]. Use

tetramethylsilane (TMS) as the internal standard for ¹H/¹³C, and a sealed capillary of 85%

H₃PO₄ as the external standard for ³¹P[2].

FT-IR: Apply 1-2 drops of the pure liquid directly onto an Attenuated Total Reflectance (ATR)

diamond crystal. Causality: Neat analysis prevents solvent masking in the critical 1000-1300

cm⁻¹ fingerprint region[1].

Visualizations
The following diagrams map the operational workflow and the spectroscopic logic of DMPA.
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Caption: Synthesis and characterization workflow of dimethyl phosphorazidate.
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Caption: Spectroscopic mapping of dimethyl phosphorazidate functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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